

# A Comparative Analysis of ODM-204 and Enzalutamide in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of two distinct androgen receptor signaling inhibitors, **ODM-204** and enzalutamide, reveals differing mechanisms of action and clinical trajectories in the treatment of prostate cancer. While enzalutamide is a well-established therapeutic agent, the development of **ODM-204**, a dual-action inhibitor, has been halted due to unfavorable pharmacokinetic properties.

This guide provides a comprehensive comparison of **ODM-204** and enzalutamide, focusing on their mechanisms, preclinical efficacy, and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of prostate cancer therapeutics.

### **Mechanism of Action: A Tale of Two Inhibitors**

Enzalutamide and **ODM-204** both target the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth. However, they do so through distinct mechanisms.

Enzalutamide is a potent second-generation nonsteroidal antiandrogen that acts as a comprehensive inhibitor of the AR signaling pathway.[1][2][3][4] Its multi-faceted mechanism involves:

Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain
of the AR with a higher affinity than natural androgens like dihydrotestosterone (DHT),
thereby preventing receptor activation.[2][5]







- Inhibition of nuclear translocation: It prevents the activated AR from moving from the cytoplasm into the nucleus.[1][2][4]
- Impairment of DNA binding: Enzalutamide interferes with the ability of the AR to bind to androgen response elements (AREs) on DNA.[1][2]
- Disruption of co-activator recruitment: It hinders the recruitment of co-activator proteins necessary for the transcription of androgen-dependent genes.[2]

**ODM-204**, in contrast, was developed as a novel nonsteroidal compound with a dual mechanism of action:[6][7][8]

- Androgen receptor antagonism: Similar to enzalutamide, ODM-204 is a potent inhibitor of the androgen receptor.[6] Preclinical studies have shown that it blocks AR action to a degree comparable to enzalutamide.[7]
- CYP17A1 inhibition: ODM-204 also inhibits the enzyme cytochrome P450 17A1 (CYP17A1).
   [6][7][9] CYP17A1 is a key enzyme in the biosynthesis of androgens, including testosterone and DHT, in the testes, adrenal glands, and prostate cancer cells.[6][8] By inhibiting this enzyme, ODM-204 aims to reduce the production of androgens that can activate the AR.

The theoretical advantage of **ODM-204**'s dual inhibition is the potential for a more complete shutdown of the AR signaling pathway by both blocking the receptor and reducing the available ligands.





Click to download full resolution via product page

Figure 1. Mechanism of Action of Enzalutamide and ODM-204.

# Preclinical and Clinical Efficacy: A Comparative Overview



Direct head-to-head clinical trials comparing **ODM-204** and enzalutamide are not available due to the discontinuation of **ODM-204**'s development. Therefore, this comparison is based on the available data for each compound.

## **ODM-204: Preclinical Promise and Clinical Challenges**

Preclinical studies demonstrated the potential of **ODM-204**. In vitro, it inhibited the proliferation of androgen-dependent prostate cancer cell lines (VCaP and LNCaP).[6][7] In a VCaP xenograft mouse model, **ODM-204** significantly inhibited tumor growth.[6][7][10] Furthermore, it demonstrated potent inhibition of both AR and CYP17A1.[10]

A Phase I dose-escalation study (DUALIDES) in men with metastatic castration-resistant prostate cancer (mCRPC) showed that **ODM-204** was generally well-tolerated and exhibited preliminary anti-tumor activity, as evidenced by decreases in serum testosterone and prostate-specific antigen (PSA) levels.[11][12][13] However, the study also revealed that the pharmacokinetic properties of **ODM-204**, specifically a decrease in steady-state plasma concentrations at higher doses after repeated dosing, prevented its further development.[11] [12]



| ODM-204 Preclinical & Phase I Data         |                                                                |
|--------------------------------------------|----------------------------------------------------------------|
| In Vitro Activity                          | _                                                              |
| CYP17A1 Inhibition (IC50)                  | 22 nM[9][10]                                                   |
| AR Binding Affinity (Ki)                   | 47 nM[10]                                                      |
| LNCaP Cell Proliferation Inhibition (IC50) | 170 nM[10]                                                     |
| VCaP Cell Proliferation Inhibition (IC50)  | 280 nM[10]                                                     |
| In Vivo Activity (VCaP Xenograft)          |                                                                |
| Tumor Growth Inhibition                    | 66%[10]                                                        |
| Phase I Clinical Trial (DUALIDES)          |                                                                |
| Patient Population                         | Metastatic Castration-Resistant Prostate Cancer (mCRPC)        |
| PSA Decrease (≥50%)                        | 13% of patients at 12 weeks[12][13]                            |
| Testosterone Decrease                      | Observed in most patients, confirming androgen deprivation[11] |
| Most Common Adverse Events                 | Fatigue, nausea, decreased appetite, diarrhea, vomiting[13]    |
| Development Status                         | Halted due to unfavorable pharmacokinetics[12]                 |

## **Enzalutamide: A Clinically Validated Standard of Care**

Enzalutamide has been extensively studied in numerous Phase III clinical trials and is a standard treatment for various stages of prostate cancer.

The PREVAIL trial demonstrated that in men with metastatic castration-resistant prostate cancer who had not received chemotherapy, enzalutamide significantly prolonged both radiographic progression-free survival and overall survival compared to placebo.[14][15][16] The TERRAIN trial showed that enzalutamide resulted in a significantly longer progression-free survival compared to bicalutamide in men with metastatic CRPC.[16]







The ARCHES trial established the benefit of adding enzalutamide to androgen deprivation therapy (ADT) in men with metastatic hormone-sensitive prostate cancer, showing a significant improvement in radiographic progression-free survival.[17] A five-year follow-up of the ARCHES study confirmed a significant increase in the chance of five-year survival for these patients.[17] The ENZARAD trial, however, did not show a significant metastasis-free survival benefit for adding enzalutamide to standard therapy in a broad population of men with high-risk localized prostate cancer, though a benefit was suggested in a subset of patients with nodal disease.[18]

The ENACT trial showed that enzalutamide monotherapy significantly reduced the risk of prostate cancer progression compared to active surveillance alone in patients with low- or intermediate-risk localized prostate cancer.[19]



| Enzalutamide Key Phase III Clinical Trial<br>Data                                    |                                                                           |
|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| PREVAIL Trial (Chemotherapy-naïve mCRPC)                                             |                                                                           |
| Comparison                                                                           | Enzalutamide vs. Placebo                                                  |
| Radiographic Progression-Free Survival                                               | Median not reached in enzalutamide arm vs. 3.9 months in placebo arm[15]  |
| Overall Survival                                                                     | 29% reduction in risk of death with enzalutamide[14][15]                  |
| TERRAIN Trial (Metastatic CRPC)                                                      |                                                                           |
| Comparison                                                                           | Enzalutamide vs. Bicalutamide                                             |
| Progression-Free Survival                                                            | Median 15.7 months with enzalutamide vs. 5.8 months with bicalutamide[16] |
| ARCHES Trial (Metastatic Hormone-Sensitive Prostate Cancer)                          |                                                                           |
| Comparison                                                                           | Enzalutamide + ADT vs. Placebo + ADT                                      |
| Radiographic Progression-Free Survival                                               | Significant improvement with enzalutamide + ADT                           |
| 5-Year Survival Rate                                                                 | 66% with enzalutamide + ADT vs. 53% with ADT alone[17]                    |
| ENACT Trial (Low/Intermediate-Risk Localized Prostate Cancer on Active Surveillance) |                                                                           |
| Comparison                                                                           | Enzalutamide vs. Active Surveillance                                      |
| Risk of Progression                                                                  | 46% reduction with enzalutamide[19]                                       |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.



## **ODM-204** Preclinical and Phase I Study Methodology

- In Vitro Assays:
  - CYP17A1 Inhibition Assay: The inhibitory effect of ODM-204 on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line. The concentration of ODM-204 required to inhibit 50% of the enzyme's activity (IC50) was determined.[10]
  - AR Binding and Transactivation Assays: The affinity of **ODM-204** for the androgen receptor was determined using cells stably transfected with the full-length human AR and an androgen-responsive reporter gene. Assays for AR nuclear translocation and the transactivation of mutant ARs were also conducted.[10]
  - Cell Proliferation Assays: The effect of ODM-204 on the growth of androgen-dependent prostate cancer cell lines (LNCaP and VCaP) was measured to determine its antiproliferative activity.[10]
- In Vivo Xenograft Model:
  - Androgen-dependent VCaP cells were subcutaneously implanted into male mice. Once tumors were established, mice were treated with an oral dose of 50 mg/kg/day of ODM-204. Tumor growth was monitored and compared to a control group to assess anti-tumor activity.[10]

#### DUALIDES Phase I Trial:

• This was an open-label, dose-escalation study in patients with progressive mCRPC. Patients received increasing doses of ODM-204 (from 50 to 500 mg twice daily) to determine the maximum tolerated dose and to evaluate its safety, pharmacokinetics, and preliminary anti-tumor activity. Efficacy was assessed by monitoring serum PSA and testosterone levels, as well as through imaging of lesions.[11][13]







Click to download full resolution via product page

Figure 2. ODM-204 Experimental and Clinical Development Workflow.

## Enzalutamide Clinical Trial Methodology (PREVAIL Trial Example)

- Study Design: A multinational, randomized, double-blind, placebo-controlled, phase III trial.
- Patient Population: 1,717 men with metastatic castration-resistant prostate cancer who had not received chemotherapy.
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either 160 mg of enzalutamide orally once daily or a placebo. All patients continued androgen-deprivation therapy.
- Primary Endpoints: Radiographic progression-free survival and overall survival.
- Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletalrelated event, and quality of life.
- Assessments: Tumor responses were assessed by imaging (CT and bone scans) at regular intervals. PSA levels were also monitored.

### Conclusion

In comparing **ODM-204** and enzalutamide, we see a contrast between a promising preclinical concept and a clinically validated therapeutic. **ODM-204**'s dual inhibition of both the androgen receptor and androgen synthesis via CYP17A1 represented a rational and potentially more effective strategy for targeting the AR signaling axis. Preclinical data supported this hypothesis.



However, the unfavorable pharmacokinetic profile of **ODM-204** identified in early clinical development prevented its further investigation and potential realization in the clinic.[12]

Enzalutamide, through its robust and multi-pronged inhibition of the androgen receptor, has demonstrated significant clinical benefit across various stages of prostate cancer, leading to its established role as a standard of care.[14][17][19] The extensive body of clinical evidence from large-scale Phase III trials underscores its efficacy and manageable safety profile.

For researchers and drug developers, the story of **ODM-204** serves as a critical reminder that a promising mechanism of action and preclinical efficacy do not always translate to a viable clinical candidate. Pharmacokinetic properties are a crucial determinant of a drug's success. The continued success of enzalutamide highlights the therapeutic value of potent and comprehensive androgen receptor inhibition in the management of prostate cancer. Future research may explore other dual-action inhibitors with more favorable pharmacokinetic profiles or novel combinations to further improve outcomes for patients with prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. urology-textbook.com [urology-textbook.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]



- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. science.rsu.lv [science.rsu.lv]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enzalutamide Improves Survival in Patients with Metastatic Prostate Cancer NCI [cancer.gov]
- 16. Two trials show efficacy for enzalutamide in prostate cancer ecancer [ecancer.org]
- 17. Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer | Duke Health [corporate.dukehealth.org]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. Enzalutamide Monotherapy vs Active Surveillance in Patients With Low-risk or Intermediate-risk Localized Prostate Cancer: The ENACT Randomized Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of ODM-204 and Enzalutamide in Prostate Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419984#comparing-the-efficacy-of-odm-204-versus-enzalutamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com